molecular formula C7H8N4O2S B14423441 [5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidene](ethoxy)methanolate CAS No. 81890-04-2

[5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidene](ethoxy)methanolate

Cat. No.: B14423441
CAS No.: 81890-04-2
M. Wt: 212.23 g/mol
InChI Key: OEFJIUATYPNBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of various functional groups through substitution reactions. The unique structure of this compound, featuring a diazonium group attached to an imidazole ring, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium ion .

Industrial Production Methods

Industrial production of diazonium salts, including 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate, often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pH, which are crucial for the stability of diazonium salts.

Chemical Reactions Analysis

Types of Reactions

5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Aryl halides, aryl cyanides, and phenols.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Aromatic amines.

Scientific Research Applications

5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution reactions, where the nitrogen group is replaced by different nucleophiles. This reactivity is harnessed in organic synthesis to introduce a wide range of functional groups into aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct reactivity and stability compared to other diazonium salts. This uniqueness makes it particularly valuable in specialized synthetic applications and research.

Properties

CAS No.

81890-04-2

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

ethyl 5-diazo-2-methylsulfanylimidazole-4-carboxylate

InChI

InChI=1S/C7H8N4O2S/c1-3-13-6(12)4-5(11-8)10-7(9-4)14-2/h3H2,1-2H3

InChI Key

OEFJIUATYPNBEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC1=[N+]=[N-])SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.